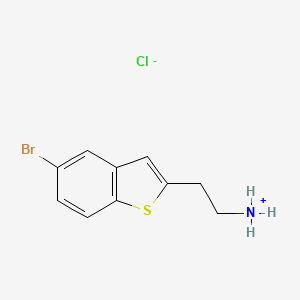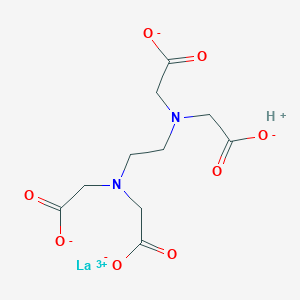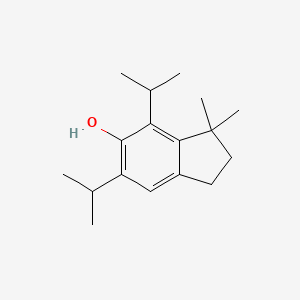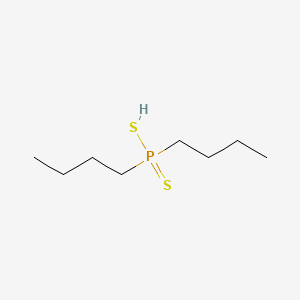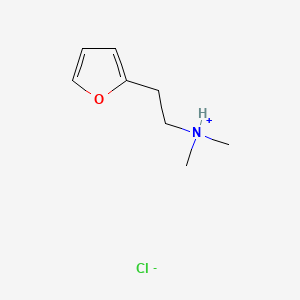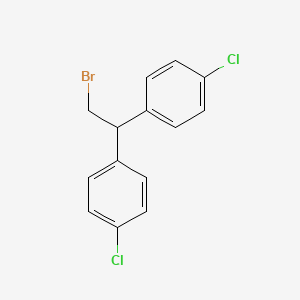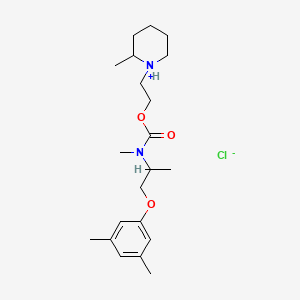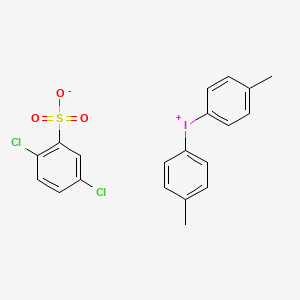
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid is a chemical compound with the IUPAC name bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonate. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid typically involves the reaction of 4-methylphenyl iodide with 2,5-dichlorobenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions produce reduced forms. Substitution reactions result in the formation of new compounds with substituted groups .
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid include:
- Bis(4-methylphenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium nitrate
Uniqueness
What sets bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid apart from these similar compounds is its specific combination of 4-methylphenyl iodide and 2,5-dichlorobenzenesulfonic acid, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
6293-69-2 |
|---|---|
Fórmula molecular |
C20H17Cl2IO3S |
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1 |
Clave InChI |
LUTPIKFQUARVCQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
